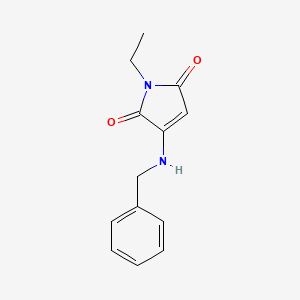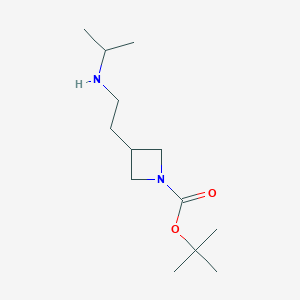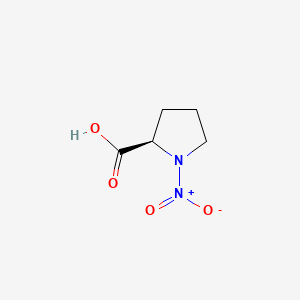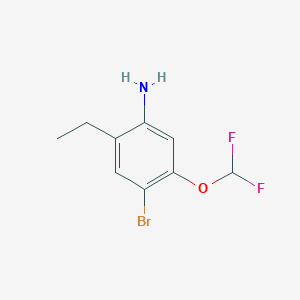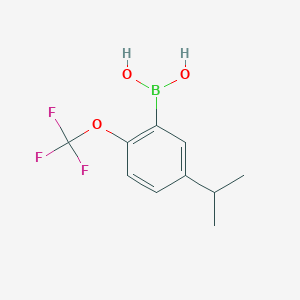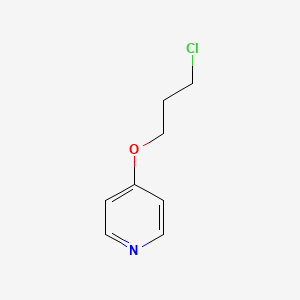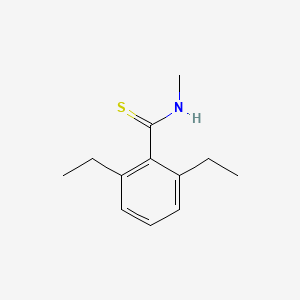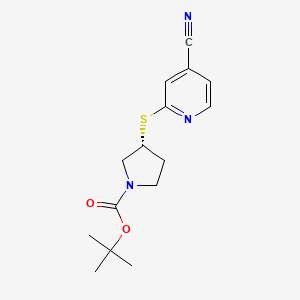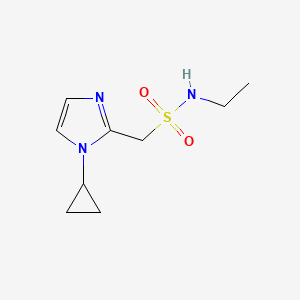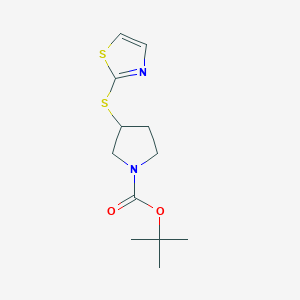
3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that features a thiazole ring and a pyrrolidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole derivative, followed by nucleophilic substitution with the pyrrolidine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid and thiazole-2-carboxamide.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.
Uniqueness
3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the thiazole and pyrrolidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H18N2O2S2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
tert-butyl 3-(1,3-thiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-6-4-9(8-14)18-10-13-5-7-17-10/h5,7,9H,4,6,8H2,1-3H3 |
Clé InChI |
NYLHVJDJBASQDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
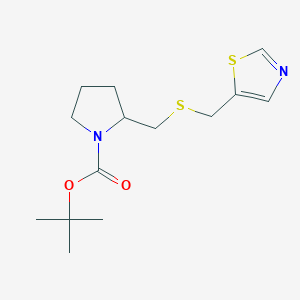
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
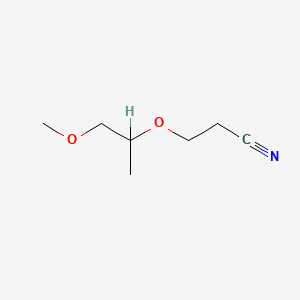
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
